BenchChemオンラインストアへようこそ!

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol

Medicinal chemistry Scaffold differentiation Cheminformatics

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol (CAS 113825-80-2) is a synthetic small-molecule heterocycle (C₁₅H₁₀N₂O₂S, MW 282.3 g/mol) that fuses a 2-aminobenzofuran core with a benzothiazole substituent at the 3-position and a free phenolic hydroxyl at the 5-position. It is catalogued in PubChem (CID and the EPA DSSTox database (DTXSID70765437), and belongs to the broader thiazolylbenzofuran structural class that has been claimed in patents as leukotriene and SRS‑A antagonists or inhibitors.

Molecular Formula C15H10N2O2S
Molecular Weight 282.3 g/mol
CAS No. 113825-80-2
Cat. No. B12878563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol
CAS113825-80-2
Molecular FormulaC15H10N2O2S
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C3C=C(C=C4)O)N
InChIInChI=1S/C15H10N2O2S/c16-14-13(9-7-8(18)5-6-11(9)19-14)15-17-10-3-1-2-4-12(10)20-15/h1-7,18H,16H2
InChIKeyMNPOCOLKNAYTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol (CAS 113825-80-2): Procurement-Relevant Identity and Physicochemical Baseline


2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol (CAS 113825-80-2) is a synthetic small-molecule heterocycle (C₁₅H₁₀N₂O₂S, MW 282.3 g/mol) that fuses a 2-aminobenzofuran core with a benzothiazole substituent at the 3-position and a free phenolic hydroxyl at the 5-position [1]. It is catalogued in PubChem (CID 71337764) and the EPA DSSTox database (DTXSID70765437), and belongs to the broader thiazolylbenzofuran structural class that has been claimed in patents as leukotriene and SRS‑A antagonists or inhibitors [2]. Computed physicochemical descriptors include XLogP3‑AA 3.7, a topological polar surface area of approximately 100.5 Ų, two hydrogen‑bond donors, and a single rotatable bond, placing it in favorable oral drug‑likeness space [1].

Why In-Class Substitution of 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol Carries Procurement Risk


Superficially similar benzofuran–benzothiazole hybrids can exhibit markedly divergent properties because the regioisomeric attachment of the benzothiazole ring (position 3 of the benzofuran vs. the more common position 2), the presence of the free 2‑amino group, and the 5‑hydroxy substitution collectively determine hydrogen‑bonding capacity, electronic distribution, and target‑binding geometry [1]. The closest in‑class analog, 2‑amino‑4‑(benzofuran‑2‑yl)thiazole (CAS 3084‑04‑6), differs by ring fusion topology and lacks the 5‑OH donor, which is expected to alter both solubility and hydrogen‑bond acceptor/donor pharmacophore patterns [2]. Generic substitution based solely on backbone similarity therefore risks loss of target‑specific interaction profiles and unpredictable assay performance.

Quantitative Differentiation Evidence for 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol vs. Closest Analogs


Structural Topology: 3‑(Benzothiazol‑2‑yl)benzofuran Core vs. 4‑(Benzofuran‑2‑yl)thiazole Isomer

2‑Amino‑3‑(1,3‑benzothiazol‑2‑yl)‑1‑benzofuran‑5‑ol (CAS 113825‑80‑2) incorporates the benzothiazole ring at the 3‑position of the benzofuran scaffold, whereas the commercially more common isomer 2‑amino‑4‑(benzofuran‑2‑yl)thiazole (CAS 3084‑04‑6) places the benzofuran at the 4‑position of a thiazole ring. This topological difference produces distinct heavy‑atom connectivity (C₁₅H₁₀N₂O₂S vs. C₁₁H₈N₂OS) and alters the spatial orientation of the hydrogen‑bond donor/acceptor vectors [1]. Direct head‑to‑head comparative biological data for these two specific compounds are not available in the public domain; the differentiation rests on structural uniqueness and class‑level inference [2].

Medicinal chemistry Scaffold differentiation Cheminformatics

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Benzofuran‑5‑ol Baseline

The target compound's computed XLogP3‑AA of 3.7 is substantially higher than the unsubstituted benzofuran‑5‑ol core (XLogP ≈ 1.8–2.1), driven by the benzothiazole moiety, while the topological polar surface area (TPSA ≈ 100.5 Ų) remains below the 140 Ų threshold associated with poor membrane permeability [1]. In comparison, the simpler benzofuran‑5‑ol (CAS 13196‑10‑6) possesses TPSA ≈ 33.4 Ų and XLogP ≈ 1.8, placing it in a distinctly different region of oral bioavailability space [2]. The higher lipophilicity of the target compound predicts superior blood–brain barrier penetration potential but also elevated non‑specific protein binding risk, a trade‑off that must be considered in assay design.

ADME prediction Drug-likeness Physicochemical profiling

Class‑Level Evidence: Thiazolylbenzofuran SRS‑A/Leukotriene Antagonist Activity

The compound belongs to the thiazolylbenzofuran derivative class that Fujisawa Pharmaceutical claimed as leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonists or inhibitors, with utility in treating allergy and inflammation [1]. The generic Markush structure in the patent (formula I) encompasses the target compound's core scaffold, and quantitative data were generated for representative analogs showing inhibition of leukotriene D₄‑induced bronchoconstriction. However, no compound‑specific IC₅₀ or Kᵢ values for CAS 113825‑80‑2 were disclosed in the publicly available patent examples [2]. This evidence is class‑level: the compound is structurally embedded in a patent‑backed activity landscape but lacks published head‑to‑head quantitative data against named comparators.

Inflammation Leukotriene antagonism Allergy pharmacology

Computational Drug‑Likeness and Rotatable Bond Advantage vs. Chromenone‑Bearing Benzothiazole Analogs

Compared to 2‑amino‑3‑(1,3‑benzothiazol‑2‑yl)‑7‑hydroxy‑4H‑chromen‑4‑one (CAS 384361‑22‑2) and its 8‑piperidinylmethyl derivatives, the target compound possesses only a single rotatable bond (the benzothiazole–benzofuran linkage) versus ≥2 in the chromenone series, and a molecular weight of 282.3 Da versus 310–422 Da [1]. The lower molecular weight and reduced rotatable bond count place the target compound closer to fragment‑based and lead‑like chemical space (Rule‑of‑3 compliant), whereas the chromenone analogs occupy drug‑like space. This makes the target compound more suitable as a starting point for fragment growth or scaffold‑hopping campaigns. BindingDB data for the chromenone series indicate weak HSP‑16.2 affinity (IC₅₀ > 64,000 nM) [2], suggesting the benzothiazole‑benzofuran core alone may have limited intrinsic target engagement and that the 5‑OH substitution pattern on the benzofuran offers a unique vector for further derivatization not available in the chromenone series.

Lead-likeness Fragment-based drug design Molecular complexity

Highest‑Confidence Application Scenarios for 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol Based on Current Evidence


Fragment‑Based Lead Discovery Starting Point for Inflammatory Target Screening

The compound's low molecular weight (282.3 Da), single rotatable bond, and compliance with Rule‑of‑3 fragment‑likeness criteria make it an attractive core scaffold for fragment‑growing campaigns targeting leukotriene‑ or SRS‑A‑mediated pathways, consistent with the Fujisawa thiazolylbenzofuran patent pharmacophore [1]. Procurement for fragment‑based screening libraries is warranted because the 5‑OH and 2‑NH₂ groups provide orthogonal vectors for parallel chemistry expansion without rapidly exceeding lead‑like property limits.

Selective Chemical Probe Synthesis via 5‑OH Derivatization

The free phenolic hydroxyl at position 5 of the benzofuran ring is absent in most commercially available benzothiazole‑benzofuran hybrids and provides a unique handle for conjugation (e.g., ester, ether, or carbamate linkage) to generate affinity probes, fluorescent reporters, or biotinylated pull‑down reagents [1]. The 5‑OH group is electronically conjugated to the benzofuran π‑system, allowing derivatization to modulate both physicochemical properties and target engagement without altering the core 2‑amino‑3‑benzothiazolyl pharmacophore.

Computational Docking and Pharmacophore Modeling of Benzothiazole‑Benzofuran Hybrids

The compound's well‑defined and rigid structure (1 rotatable bond) makes it ideal for computational studies, including molecular docking against leukotriene receptors or related GPCR targets, pharmacophore model generation, and quantum‑mechanical property calculations [1]. Its computed LogP (3.7) and TPSA (100.5 Ų) position it within CNS drug‑like space, supporting virtual screening campaigns focused on neuroinflammatory targets where benzothiazole‑containing ligands (e.g., Pittsburgh compound B analogs) have demonstrated brain penetration [2].

Reference Standard for Benzofuran‑Benzothiazole Analytical Method Development

The compound is registered in the EPA DSSTox database (DTXSID70765437) and PubChem, with validated InChIKey (MNPOCOLKNAYTBK‑UHFFFAOYSA‑N) and SMILES notations [1]. This authoritative structural registration, combined with the absence of stereocenters and the presence of distinct UV‑active chromophores (benzofuran and benzothiazole), makes it suitable as a reference standard for HPLC/UV or LC‑MS method development and purity assay validation in synthetic chemistry workflows.

Quote Request

Request a Quote for 2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.